molecular formula C9H10F3NO B1405316 4-Methoxy-3-methyl-5-(trifluoromethyl)aniline CAS No. 1431329-84-8

4-Methoxy-3-methyl-5-(trifluoromethyl)aniline

Cat. No. B1405316
CAS RN: 1431329-84-8
M. Wt: 205.18 g/mol
InChI Key: ZFHSTWVPCFNUGW-UHFFFAOYSA-N
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Description

4-Methoxy-3-methyl-5-(trifluoromethyl)aniline is a derivative of anisidine, with a trifluoromethyl substituent introduced at the 3-position . It is also referred to as anisole, due to the presence of a methoxybenzene moiety . This compound is commonly utilized as a substrate in organic synthesis for studying amine/aniline-related reactions .


Synthesis Analysis

The title compound is an intermediate in the synthesis of trifluoromethyl-containing phthalic acid diamides . These are effective pesticides . For the preparation, please refer to the work of Feng & Li (2010) .


Molecular Structure Analysis

In the title compound, the methoxy group is inclined at 8.7 (4)° to the benzene ring plane . The crystal structure is stabilized by intermolecular N—H⋯F, N—H⋯N and C—H⋯F hydrogen-bonding interactions .


Chemical Reactions Analysis

4-Methoxy-3-(trifluoromethyl)aniline is commonly utilized as a substrate in organic synthesis for studying amine/aniline-related reactions .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 205.18 g/mol . It has a XLogP3-AA value of 2.5 , indicating its lipophilicity. The compound has one hydrogen bond donor and five hydrogen bond acceptors . The topological polar surface area is 35.2 Ų , and it has a complexity of 195 .

Scientific Research Applications

Synthesis and Chemical Applications

Compounds with complex fluoro- and methoxy-substituted aniline structures are crucial in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. They often serve as intermediates in the synthesis of more complex molecules. For example, research on nitisinone, a compound with a trifluoromethyl group, highlights its synthesis and degradation processes. Nitisinone, initially developed as a herbicide, found medical application for hepatorenal tyrosinemia, showcasing the diverse potential applications of such compounds (Barchańska et al., 2019).

Environmental Impact and Stability

The environmental persistence and degradation pathways of compounds containing methoxy, methyl, and trifluoromethyl groups are significant for assessing their environmental impact. Studies on triclosan, a chlorinated phenol, provide insights into the environmental behavior of halogenated aromatics, including potential toxicity and degradation products. This research underscores the importance of understanding the environmental fate of such compounds (Bedoux et al., 2012).

Material Science Applications

Fluorinated anilines are often key in developing materials with unique properties, such as polymers and liquid crystals. The review on methylene-linked liquid crystal dimers, for instance, highlights the role of specific functional groups in creating materials with novel properties, like the twist-bend nematic phase, which could be relevant to understanding the applications of fluorinated anilines in materials science (Henderson & Imrie, 2011).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Future Directions

4-Methoxy-3-(trifluoromethyl)aniline is used for synthesising substituted bicyclic heterocycles, including quinolines, benzotriazoles, and benzimidazoles analogues . These applications are particularly relevant to the development of active pharmaceutical ingredients (APIs), showing strong antitumor and antiviral activities .

Mechanism of Action

Target of Action

It’s known that this compound is commonly used as a substrate in organic synthesis for studying amine/aniline-related reactions .

Mode of Action

It’s known to be used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known to be used in the synthesis of various bicyclic heterocycles, including quinolines, benzotriazoles, and benzimidazoles .

Pharmacokinetics

It’s known that the compound may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . These properties suggest that the compound can be absorbed through the skin, respiratory tract, and gastrointestinal tract, and may be distributed throughout the body.

Result of Action

It’s known that the compound may cause skin irritation, serious eye irritation, and respiratory irritation .

Action Environment

The action, efficacy, and stability of 4-Methoxy-3-methyl-5-(trifluoromethyl)aniline can be influenced by various environmental factors. For instance, the compound’s reactivity, physico-chemical behavior, and biological activity can be significantly impacted by the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity . Furthermore, the compound should be stored in a well-ventilated place, with the container kept tightly closed .

properties

IUPAC Name

4-methoxy-3-methyl-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-5-3-6(13)4-7(8(5)14-2)9(10,11)12/h3-4H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHSTWVPCFNUGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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